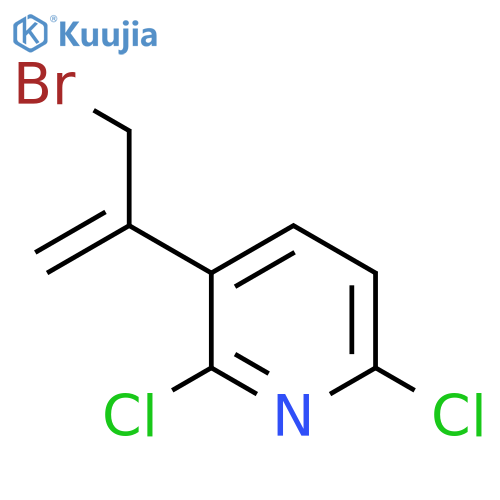Cas no 2229326-44-5 (3-(3-bromoprop-1-en-2-yl)-2,6-dichloropyridine)

2229326-44-5 structure
商品名:3-(3-bromoprop-1-en-2-yl)-2,6-dichloropyridine
3-(3-bromoprop-1-en-2-yl)-2,6-dichloropyridine 化学的及び物理的性質
名前と識別子
-
- 3-(3-bromoprop-1-en-2-yl)-2,6-dichloropyridine
- EN300-1922770
- 2229326-44-5
-
- インチ: 1S/C8H6BrCl2N/c1-5(4-9)6-2-3-7(10)12-8(6)11/h2-3H,1,4H2
- InChIKey: KHZHMAGKJJXPIO-UHFFFAOYSA-N
- ほほえんだ: BrCC(=C)C1C(=NC(=CC=1)Cl)Cl
計算された属性
- せいみつぶんしりょう: 264.90607g/mol
- どういたいしつりょう: 264.90607g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 1
- 重原子数: 12
- 回転可能化学結合数: 2
- 複雑さ: 174
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 12.9Ų
- 疎水性パラメータ計算基準値(XlogP): 4.4
3-(3-bromoprop-1-en-2-yl)-2,6-dichloropyridine 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1922770-2.5g |
3-(3-bromoprop-1-en-2-yl)-2,6-dichloropyridine |
2229326-44-5 | 2.5g |
$2295.0 | 2023-09-17 | ||
| Enamine | EN300-1922770-10.0g |
3-(3-bromoprop-1-en-2-yl)-2,6-dichloropyridine |
2229326-44-5 | 10g |
$5037.0 | 2023-06-01 | ||
| Enamine | EN300-1922770-5.0g |
3-(3-bromoprop-1-en-2-yl)-2,6-dichloropyridine |
2229326-44-5 | 5g |
$3396.0 | 2023-06-01 | ||
| Enamine | EN300-1922770-5g |
3-(3-bromoprop-1-en-2-yl)-2,6-dichloropyridine |
2229326-44-5 | 5g |
$3396.0 | 2023-09-17 | ||
| Enamine | EN300-1922770-0.25g |
3-(3-bromoprop-1-en-2-yl)-2,6-dichloropyridine |
2229326-44-5 | 0.25g |
$1078.0 | 2023-09-17 | ||
| Enamine | EN300-1922770-0.5g |
3-(3-bromoprop-1-en-2-yl)-2,6-dichloropyridine |
2229326-44-5 | 0.5g |
$1124.0 | 2023-09-17 | ||
| Enamine | EN300-1922770-0.1g |
3-(3-bromoprop-1-en-2-yl)-2,6-dichloropyridine |
2229326-44-5 | 0.1g |
$1031.0 | 2023-09-17 | ||
| Enamine | EN300-1922770-0.05g |
3-(3-bromoprop-1-en-2-yl)-2,6-dichloropyridine |
2229326-44-5 | 0.05g |
$983.0 | 2023-09-17 | ||
| Enamine | EN300-1922770-1.0g |
3-(3-bromoprop-1-en-2-yl)-2,6-dichloropyridine |
2229326-44-5 | 1g |
$1172.0 | 2023-06-01 | ||
| Enamine | EN300-1922770-1g |
3-(3-bromoprop-1-en-2-yl)-2,6-dichloropyridine |
2229326-44-5 | 1g |
$1172.0 | 2023-09-17 |
3-(3-bromoprop-1-en-2-yl)-2,6-dichloropyridine 関連文献
-
Paula Alvarez-Bercedo,Andrew D. Bond,Robert Haigh,Alexander D. Hopkins,Gavin T. Lawson,Mary McPartlin,David Moncrieff,Marta E. Gonzalez Mosquera,Jeremy M. Rawson,Anthony D. Woods,Dominic S. Wright Chem. Commun., 2003, 1288-1289
-
Chih-Chia Cheng,Wei-Ling Lin,Zhi-Sheng Liao,Chih-Wei Chu,Jyun-Jie Huang,Shan-You Huang,Wen-Lu Fan Polym. Chem., 2017,8, 7469-7474
-
Sihua Qian,Hengwei Lin RSC Adv., 2016,6, 7902-7907
-
Lei Li,Fangjian Shang,Li Wang,Supeng Pei,Yongming Zhang Energy Environ. Sci., 2010,3, 114-116
2229326-44-5 (3-(3-bromoprop-1-en-2-yl)-2,6-dichloropyridine) 関連製品
- 389811-66-9({[2-Methyl-5-(morpholine-4-sulfonyl)phenyl]carbamoyl}methyl 2-chloropyridine-3-carboxylate)
- 1368534-68-2(3-(6-chloro-1-methyl-1H-indol-3-yl)propan-1-amine)
- 26406-97-3(4-Amino-3-chloro-hydratropic Acid Ethyl Ester)
- 1803777-04-9(Ethyl 2-cyano-3-hydroxy-4-(trifluoromethoxy)benzoate)
- 308294-79-3(7-{(6-methylpyridin-2-yl)amino4-(trifluoromethyl)phenylmethyl}quinolin-8-ol)
- 1704146-40-6(4-(5-bromo-2-methoxyphenyl)but-3-en-2-amine)
- 2731007-42-2(methyl 3-(5-oxo-4,5-dihydro-1H-1,2,3,4-tetrazol-1-yl)benzoate)
- 860784-75-4(N-{3-cyano-4-[(2-methylphenyl)sulfanyl]phenyl}-2-methylbenzenecarboxamide)
- 2172245-32-6(2-(N-benzyl-1-{4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methylphenyl}formamido)acetic acid)
- 1368221-70-8(2-amino-1,2,4triazolo1,5-apyridine-8-carbonitrile)
推奨される供給者
Xiamen PinR Bio-tech Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Taizhou Jiayin Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Zhejiang Brunova Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Shanghai Jinhuan Chemical CO., LTD.
ゴールドメンバー
中国のサプライヤー
大量

HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD
ゴールドメンバー
中国のサプライヤー
大量
